molecular formula C14H11F3O2S B3040978 [4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate CAS No. 256425-20-4

[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate

Cat. No.: B3040978
CAS No.: 256425-20-4
M. Wt: 300.3 g/mol
InChI Key: FWVIPIDZMKTUNR-UHFFFAOYSA-N
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Description

[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate (CAS 256425-20-4) is a high-purity chemical compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. The structure incorporates a thiophene ring core, which is a privileged scaffold in medicinal chemistry due to its aromatic stability and favorable physicochemical properties . The presence of the phenyl and trifluoromethyl (–CF3) substituents on the thiophene ring enhances the molecule's lipophilicity and metabolic stability, making it a valuable fragment for the development of bioactive molecules . Compounds featuring the trifluoromethyl-thiophene motif are of significant interest in pharmaceutical research. Specifically, this structural class has been identified in patents as a key component of histone deacetylase (HDAC) inhibitors, which are a prominent class of therapeutic agents investigated for their anti-cancer properties . Furthermore, recent studies on analogous 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives have demonstrated potent anti-breast cancer activity, with one lead molecule exhibiting an IC50 value of 1.91 µM against MCF-7 cell lines . Research indicates that the –CF3 functional group plays a critical role in enhancing biological activity, as it can significantly improve potency compared to non-fluorinated analogs . The acetate moiety in this compound offers a handle for further synthetic modification, allowing researchers to readily access other valuable derivatives. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2S/c1-9(18)19-8-11-7-12(10-5-3-2-4-6-10)13(20-11)14(15,16)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVIPIDZMKTUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate can be achieved through several synthetic routes. Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or thioethers.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the type of reaction and the reagents used.

Scientific Research Applications

[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Thiazole-Based Analogues (Ethyl 2-(4-((2-(4-substituted-phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetates)

Examples :

  • 10d : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
  • 10e : Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
  • 10f : Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
Parameter Target Compound 10d/10e/10f
Core Structure Thiophene Thiazole
Substituents Phenyl, CF₃ Ureido-linked aryl, CF₃/Cl
Molecular Weight 461.5 g/mol 514.2–548.2 g/mol
Hydrogen Bonding 1 donor, 8 acceptors Higher donors/acceptors (ureido groups)
Synthetic Yield Not reported 89.1–93.4%
Lipophilicity XlogP = 2.9 Likely higher (piperazine increases polarity)

Key Differences :

  • The thiazole-based analogues feature ureido linkers and piperazine moieties , enhancing hydrogen-bonding capacity and polarity compared to the thiophene core of the target compound.
  • Higher molecular weights of 10d–10f may reduce bioavailability compared to the target compound .

Triazole Derivatives (Ethyl 3-(4-hydroxyphenyl)-2-acetamidopropanoate)

Example: Ethyl 3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanoate .

Parameter Target Compound Triazole Derivative
Core Structure Thiophene 1,2,4-Triazole
Substituents Phenyl, CF₃ Pyridinyl, hydroxyphenyl
Functional Groups Acetate ester Acetamido, thioether
Hydrogen Bonding 1 donor, 8 acceptors Higher donors (amide, pyridine)

Key Differences :

  • The hydroxyphenyl group enhances solubility but may reduce metabolic stability compared to the trifluoromethyl group in the target compound .

Phenolic Acetates (Thymoxamine)

Example: [4-(2-(Dimethylaminoethoxy)-2-methyl-5-propan-2-ylphenyl] acetate (Thymoxamine) .

Parameter Target Compound Thymoxamine
Core Structure Thiophene Phenol
Substituents CF₃, phenyl Dimethylaminoethoxy, isopropyl
Therapeutic Use S1PR3 ligand α-adrenoceptor antagonist
Lipophilicity XlogP = 2.9 Likely lower (polar groups)

Key Differences :

  • Thymoxamine’s phenolic core and dimethylaminoethoxy group make it more hydrophilic, favoring different pharmacokinetic profiles.
  • The target compound’s trifluoromethyl group may confer greater enzymatic stability .

Biological Activity

[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate is a thiophene derivative notable for its unique chemical structure, which includes a trifluoromethyl group and a phenyl ring. These structural features enhance its stability and bioactivity, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its cellular effects, molecular mechanisms, and potential applications in medicinal chemistry.

The compound's chemical formula is C14H11F3O2SC_{14}H_{11}F_3O_2S, with a molecular weight of approximately 304.3 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and metabolic stability, which are crucial for biological activity.

Cellular Effects

Research indicates that this compound can modulate various cellular processes:

  • Cell Signaling : It affects key signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
  • Gene Expression : The compound influences gene expression profiles, impacting cellular responses to stress and growth signals.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:

  • Enzyme Interaction : It may inhibit or activate enzymes by binding to their active sites. For example, inhibition of lysyl oxidase (LOX), an enzyme involved in extracellular matrix remodeling, has been observed with similar thiophene derivatives .
  • Binding Affinity : The trifluoromethyl group enhances binding affinity to target proteins, potentially increasing the efficacy of the compound as an inhibitor.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains have been reported as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli5–10
Staphylococcus aureus10–20
Pseudomonas aeruginosa15–25

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Potential

Preliminary studies indicate potential anticancer activity. The compound has shown efficacy in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest. Specific studies have identified the following effects:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0

These findings highlight the need for further investigation into the compound's mechanism of action in cancer therapy .

Case Studies

  • Lysyl Oxidase Inhibition : A study focused on thiophene derivatives similar to this compound reported significant inhibition of LOX activity, suggesting potential applications in fibrosis treatment .
  • Antimicrobial Efficacy : A comparative study of various thiophene derivatives demonstrated that compounds with trifluoromethyl substitutions showed enhanced activity against resistant bacterial strains, indicating the importance of this functional group in antimicrobial design .

Q & A

Q. What synthetic methodologies are recommended for the preparation of [4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving: (i) Thiophene ring functionalization : Start with a substituted thiophene precursor (e.g., 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid) . (ii) Esterification : React the carboxylic acid derivative with methanol or acetic anhydride under acidic catalysis to form the methyl acetate group. (iii) Purification : Use column chromatography with gradients of ethyl acetate/hexane for isolation. Key challenges include controlling trifluoromethyl group stability during reaction conditions .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions and trifluoromethyl group integrity.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data collection (≤ 1.0 Å) to resolve electron density ambiguities near the trifluoromethyl group .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragment patterns.

Q. What are the critical handling and storage protocols for this compound?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the acetate group .
  • Handling : Use inert atmosphere (e.g., N2_2 glovebox) for reactions involving moisture-sensitive intermediates. Refer to safety data sheets for personal protective equipment (PPE) requirements .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic properties and reaction mechanisms involving this compound?

  • Methodological Answer :
  • DFT Parameters : Use B3LYP/6-311++G(d,p) basis sets to model the electron-withdrawing effects of the trifluoromethyl group and predict reaction sites.
  • Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic regions, aiding in designing derivatization pathways (e.g., Suzuki coupling at the phenyl ring) .
  • Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. What strategies address discrepancies in crystallographic data during structure determination?

  • Methodological Answer :
  • Twinned Data : Use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning .
  • Disorder Modeling : For flexible groups (e.g., trifluoromethyl), apply PART instructions and isotropic displacement parameter restraints.
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How does this compound interact with sphingosine-1-phosphate (S1P) receptors, and what experimental assays validate this?

  • Methodological Answer :
  • Pharmacological Assays :
    (i) Radioligand Binding : Use 3H^{3}\text{H}-labeled S1P to measure competitive inhibition (IC50_{50}) in HEK293 cells expressing S1P1_1 receptors .
    (ii) Functional Assays : Monitor G-protein activation via GTPγS binding or cAMP inhibition.
  • Structural Insights : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the thiophene core and receptor hydrophobic pockets .

Q. What challenges arise in optimizing reaction yields during large-scale synthesis?

  • Methodological Answer :
  • Scale-Up Issues :
    (i) Exothermic Reactions : Use jacketed reactors with controlled cooling for esterification steps.
    (ii) Byproduct Formation : Optimize stoichiometry of acetic anhydride to minimize diacetylated byproducts .
  • Yield Improvement : Employ flow chemistry for continuous processing of moisture-sensitive intermediates .

Q. How can stability under varying pH and temperature conditions be systematically analyzed?

  • Methodological Answer :
  • Forced Degradation Studies :
    (i) Acidic/Base Conditions : Incubate in 0.1 M HCl/NaOH at 40°C for 24 hours; monitor via HPLC-MS for hydrolysis products.
    (ii) Thermal Stability : Use TGA/DSC to determine decomposition thresholds (>150°C likely due to acetate cleavage) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate
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[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate

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